N-(3-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
N-(3-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-cyanothioacetamide and an appropriate aldehyde or ketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Acetylation of the Phenyl Ring: The acetyl group is introduced to the phenyl ring through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using suitable oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Various functionalized derivatives depending on the substituents introduced
Scientific Research Applications
N-(3-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: The compound is used to investigate biological pathways and molecular targets, providing insights into disease mechanisms and potential drug targets.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in inflammatory and metabolic pathways, reducing the production of pro-inflammatory mediators.
Modulation of Receptors: The compound may bind to specific receptors, altering cellular signaling and gene expression.
Induction of Apoptosis: In cancer research, it may induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thienopyridine cores, such as ticlopidine and clopidogrel, are known for their antiplatelet activities.
Benzyl Substituted Compounds: Compounds with benzyl groups, such as benzylpenicillin, exhibit antimicrobial properties.
Uniqueness
N-(3-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its diverse biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research and pharmaceutical development.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-benzyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-14(26)16-8-5-9-17(12-16)24-22(28)19-20(27)21-18(10-11-30-21)25(23(19)29)13-15-6-3-2-4-7-15/h2-12,27H,13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZISFRONVDSZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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